3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is a heterocyclic compound that belongs to the class of pyrimido-oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused bicyclic system, which includes a pyrimidine ring and an oxazine ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or neuroprotective agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity . Additionally, it may interact with neurotransmitter receptors, providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit similar biological activities.
Pyrimido-pyrimidine Derivatives: These compounds share a similar bicyclic structure and are known for their medicinal properties.
Uniqueness
3-Benzyl-6-phenyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazin-8-ol is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
13387-93-4 |
---|---|
Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-benzyl-6-phenyl-4,7-dihydro-2H-pyrimido[4,5-e][1,3]oxazin-8-one |
InChI |
InChI=1S/C19H17N3O2/c23-19-17-16(20-18(21-19)15-9-5-2-6-10-15)12-22(13-24-17)11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21,23) |
InChI Key |
HHIGLELKXRBSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)NC(=N2)C3=CC=CC=C3)OCN1CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.